Home > Products > Screening Compounds P79331 > Risedronate sodium
Risedronate sodium - 115436-72-1

Risedronate sodium

Catalog Number: EVT-280729
CAS Number: 115436-72-1
Molecular Formula: C7H11NNaO7P2
Molecular Weight: 306.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Risedronate sodium is a third-generation bisphosphonate, a class of drugs known for their potent antiresorptive action. [] In scientific research, risedronate sodium is often used to study its effects on bone metabolism, particularly in models of osteoporosis and other bone disorders. [, , , , , ] It is also used in research exploring its potential applications in areas such as bone tumor treatment [] and pulmonary emphysema. []

Future Directions
  • Improving Bioavailability: Further research is needed to develop more effective delivery systems that enhance the oral bioavailability of risedronate sodium and minimize its gastrointestinal side effects. [, , , ] This includes exploring novel formulations like nanoparticles, liposomes, and targeted delivery systems.
  • Expanding Therapeutic Applications: Risedronate sodium's potential in treating conditions beyond osteoporosis and Paget's disease requires further investigation. [, ] This includes researching its application in bone tumors, pulmonary emphysema, and other diseases characterized by excessive cell proliferation or bone resorption.
  • Combination Therapies: Combining risedronate sodium with other therapeutic agents, such as anticancer drugs for osteosarcoma or anti-inflammatory drugs for pulmonary emphysema, could lead to more effective treatment strategies. [, ] More research is needed to optimize these combinations and assess their safety and efficacy.
Source and Classification

Risedronate sodium is derived from bisphosphonic acid, which is characterized by its two phosphonate groups. Its chemical formula is C7H15NNaO9.5P2C_7H_{15}NNaO_9.5P_2 with a molecular weight of approximately 350.13 g/mol. The compound is often marketed under the brand name Actonel and is available in both tablet and oral solution forms.

Synthesis Analysis

The synthesis of risedronate sodium involves several steps, utilizing readily available raw materials and environmentally friendly methods. A notable synthesis method includes:

  1. Preparation of Key Intermediates: The synthesis starts with the formation of 3-pyridine acetic acid hydrochloride through various methods, including esterification and hydrolysis.
  2. Reactions:
    • The first step involves the reaction of a compound designated as LX-1 with methanol at low temperatures (around -15 °C), followed by the introduction of dry hydrogen chloride gas.
    • Subsequent reactions involve microwave-assisted synthesis for intermediate compounds followed by crystallization using sodium hydroxide solution (2 mol/L) to yield risedronate sodium .

This method emphasizes simplicity, higher yields, and reduced environmental impact due to fewer complex reagents.

Molecular Structure Analysis

The molecular structure of risedronate sodium features a central nitrogen atom bonded to a carbon backbone that includes two phosphonate groups. The key structural characteristics include:

  • Phosphonate Groups: These groups are responsible for the drug's mechanism of action and its affinity for bone tissue.
  • Chiral Centers: Risedronate contains chiral centers that contribute to its biological activity.
  • Hydrophilicity: The presence of sodium enhances solubility in aqueous environments, facilitating oral bioavailability.

The structural formula can be represented as follows:

Chemical Formula C7H15NNaO9.5P2\text{Chemical Formula }C_7H_{15}NNaO_9.5P_2
Chemical Reactions Analysis

Risedronate sodium participates in various chemical reactions primarily related to its interactions with bone mineralization processes. Key reactions include:

  • Inhibition of Osteoclast Activity: Risedronate binds to hydroxyapatite crystals in bone, inhibiting osteoclasts from resorbing bone tissue.
  • Stability Reactions: In solution, risedronate can undergo hydrolysis under certain conditions, affecting its stability and efficacy.

These reactions are crucial for understanding how risedronate functions within the body and its pharmacokinetics.

Mechanism of Action

The mechanism of action for risedronate sodium involves several key steps:

  1. Binding to Bone Mineral: Risedronate has a high affinity for hydroxyapatite, allowing it to localize at sites of active bone remodeling.
  2. Inhibition of Osteoclast Activity: By binding to bone surfaces, risedronate inhibits osteoclasts' ability to resorb bone through several pathways, including disrupting the mevalonate pathway critical for osteoclast function.
  3. Reduction in Bone Turnover: This leads to decreased bone turnover rates, ultimately resulting in increased bone mineral density.

Studies have shown that risedronate effectively reduces the incidence of vertebral and non-vertebral fractures in osteoporotic patients .

Physical and Chemical Properties Analysis

Risedronate sodium exhibits several important physical and chemical properties:

  • Solubility: Highly soluble in water, which enhances its bioavailability when administered orally.
  • Stability: Stable under normal conditions but sensitive to extreme pH levels and temperature fluctuations.
  • Crystalline Form: It often exists as a crystalline solid that can be characterized by techniques such as X-ray diffraction.

These properties are critical for formulation development and ensuring effective delivery in clinical settings .

Applications

Risedronate sodium is primarily used in clinical settings for:

  • Osteoporosis Treatment: It is prescribed for both the treatment and prevention of osteoporosis in postmenopausal women.
  • Paget's Disease Management: Risedronate is also effective in treating Paget's disease of bone.
  • Bone Health Maintenance: It helps maintain bone density in patients at risk for fractures due to various conditions.

Research continues into novel formulations such as transdermal systems and nanoparticles to enhance delivery methods and patient compliance .

Introduction to Risedronate Sodium

Historical Development and Discovery of Bisphosphonates

The bisphosphonate class originated from investigations into inorganic pyrophosphate (PPi), a natural regulator of calcification that inhibits hydroxyapatite crystal formation and dissolution. However, PPi's enzymatic hydrolysis in vivo limited its therapeutic utility. This spurred development of metabolically stable analogs featuring a central carbon atom replacing the oxygen in the P-O-P backbone (P-C-P structure) [2].

  • Early Generations: First-generation non-nitrogenous bisphosphonates (e.g., etidronate, clodronate) demonstrated antiresorptive activity but posed risks of impaired bone mineralization at higher doses. Their mechanism involved intracellular conversion to cytotoxic ATP analogs within osteoclasts [2] [4].
  • Procter & Gamble's Contribution: Scientists at Procter & Gamble's Cincinnati Miami Valley Laboratories and Norwich Eaton Laboratories spearheaded risedronate's development (initially designated NE-58095). Their work focused on optimizing the R2 side chain to incorporate nitrogen for enhanced potency without compromising mineral binding [1].
  • Clinical Milestones: Risedronate received its first approval in 1998 (Paget's disease, 30 mg daily for 2 months), followed by approvals for postmenopausal osteoporosis and glucocorticoid-induced osteoporosis in 2000 (5 mg daily). Subsequent formulations addressed bioavailability challenges, culminating in delayed-release enteric-coated tablets containing EDTA (Actonel-EC®/Atelvia®) approved in 2010 [1].

Table 1: Key Historical Milestones in Risedronate Development

Time PeriodDevelopment PhaseKey AchievementReference
1984Discovery & PatentingSynthesis and patenting of risedronic acid derivatives [1] [5]
Mid 1980s-1990sPreclinical ResearchIdentification of superior potency over alendronate in cellular systems, characterization of bone binding kinetics [1]
1998Regulatory ApprovalFirst approval (Paget's disease) [1]
2000Regulatory ApprovalApproval for postmenopausal and glucocorticoid-induced osteoporosis (5 mg daily) [1]
Post-2000Formulation DevelopmentIntroduction of weekly, monthly, and delayed-release (EDTA + enteric coating) preparations [1]
2015Market ChangeIntroduction of generic formulations in the US [1]

Molecular Characterization of Risedronate Sodium

Risedronate sodium possesses the systematic chemical name sodium hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate and the molecular formula C₇H₁₀NNaO₇P₂ (molecular weight 305.09 g/mol) [8] [10]. Its structure comprises three critical domains:

  • P-C-P Backbone: The central geminal carbon atom bridges two phosphonate groups (‑PO₃²⁻). This P-C-P structure is the defining scaffold of all bisphosphonates, providing high affinity for bone mineral via chemisorption to calcium ions within hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] crystals [2] [4].
  • R1 Group (Hydroxyl, -OH): Attached to the central carbon, the hydroxyl group enables tridentate calcium coordination. This configuration significantly enhances binding affinity compared to bidentate binding seen in non-hydroxylated bisphosphonates [4]. The binding occurs preferentially at sites of active bone remodeling.
  • R2 Group (3-Pyridinyl Methylene, -CH₂-C₅H₄N): This nitrogen-containing heterocyclic ring is pivotal for biological activity. The pyridinyl nitrogen atom facilitates potent inhibition of farnesyl pyrophosphate synthase (FPP synthase), a key enzyme in the mevalonate pathway [1] [2] [4].

The ionization state varies with pH: under physiological conditions, the phosphonate groups are predominantly deprotonated (carrying negative charges), while the pyridinyl nitrogen can be protonated (carrying a positive charge). The sodium counterion balances the charges on the phosphonate groups. Risedronate exhibits high hydrophilicity (logP ~ -0.59 to -3.3), contributing to its very low oral bioavailability (<1%) and rapid renal clearance of unbound drug [8] [2].

Structural Differentiation from Other Nitrogen-Containing Bisphosphonates

While sharing the core P-C-P structure and R1 hydroxyl group common to therapeutic bisphosphonates, risedronate's R2 side chain confers distinct biochemical and pharmacological properties compared to peers like alendronate, ibandronate, and zoledronate.

  • Heterocyclic vs. Linear Nitrogen: Alendronate features a linear aminoalkyl chain (-CH₂-CH₂-CH₂-NH₂). Ibandronate has a tertiary nitrogen within a pentyl chain (-CH₂-CH₂-N(CH₃)-CH₂-CH₂-CH₃). In contrast, risedronate incorporates nitrogen within an aromatic pyridine ring directly linked via a methylene group (-CH₂-C₅H₄N). Zoledronate contains a nitrogen within an imidazole ring (-CH₂-N₂C₃H₃) [1] [4] [5]. This heterocyclic structure in risedronate influences both molecular interactions with FPP synthase and bone mineral affinity.
  • Potency Hierarchy: Relative potency is determined by the R2 group's ability to inhibit FPP synthase and binding affinity to hydroxyapatite (HAP). Risedronate (R2: pyridinyl) exhibits significantly higher potency than alendronate or pamidronate, but lower than zoledronate:
  • FPP Synthase Inhibition: The spatial orientation and basicity of the nitrogen atom within the R2 group dictate binding affinity to the hydrophobic pocket and IPP/APP binding site within FPP synthase. Risedronate's Ki is in the low nanomolar range [4].
  • Hydroxyapatite Binding Affinity: Measured using HAP chromatography or adsorption isotherms, binding affinity follows the order: Zoledronate ≈ Alendronate > Risedronate > Ibandronate >> Clodronate. This correlates with the strength of the interaction between the R2 group and calcium ions on the crystal surface [4].

Table 2: Structural Comparison and Properties of Key Nitrogen-Containing Bisphosphonates

BisphosphonateR2 Side Chain StructureRelative Potency* (vs. Etidronate)Hydroxyapatite Binding Affinity (Kd, μM)Primary Nitrogen Feature
Risedronate-CH₂-(3-pyridyl)1,000~220Aromatic heterocycle (pyridine)
Alendronate-CH₂-CH₂-CH₂-NH₂ (aminopropyl)100-500~10Primary amine (linear)
Ibandronate-CH₂-CH₂-N(CH₃)-CH₂-CH₂-CH₃500-1,000~4,000Tertiary amine (linear)
Zoledronate-CH₂-imidazol-1-yl5,000~5Heterocycle (imidazole)
Based on in vivo antiresorptive potency in rat models or in vitro inhibition of bone resorption. [1] [4] [5]
  • Functional Consequences of Structural Differences:
  • Onset/Offset of Action: Risedronate's lower HAP binding affinity than alendronate or zoledronate allows for more rapid release from bone surfaces during resorption. This translates to a faster onset of action (evident in biochemical marker suppression) and a shorter biological half-life upon discontinuation [1] [4].
  • Tissue Distribution: While all bisphosphonates concentrate at remodeling sites, differences in HAP affinity influence their distribution within the bone matrix. Higher affinity drugs like alendronate incorporate more deeply into bone mineral and persist longer [4].
  • Molecular Mechanism Specificity: All nitrogen-containing bisphosphonates inhibit FPP synthase, but subtle differences exist in their binding interactions within the enzyme's active site due to R2 group variations. Risedronate's pyridinyl ring engages in specific hydrophobic and electrostatic interactions distinct from those formed by alendronate's alkylamine or zoledronate's imidazole [4].

The specific configuration of the pyridinyl-methylene substituent in risedronate sodium thus establishes a unique pharmacological profile, balancing potent FPP synthase inhibition with moderately strong, yet reversible, bone mineral binding [1] [4].

Properties

CAS Number

115436-72-1

Product Name

Risedronate sodium

IUPAC Name

sodium;(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid

Molecular Formula

C7H11NNaO7P2

Molecular Weight

306.10 g/mol

InChI

InChI=1S/C7H11NO7P2.Na/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);

InChI Key

JAROYDNJQWMRAM-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+]

Synonyms

1-Hydroxy-2-(3-pyridyl)ethylidene diphosphonate
2-(3-pyridinyl)-1-hydroxyethylidene-bisphosphonate
2-(3-pyridinyl)-1-hydroxyethylidenebisphosphonate
Actonel
Atelvia
Bisphosphonate Risedronate Sodium
risedronate
risedronate sodium
Risedronate Sodium, Bisphosphonate
risedronic acid
risedronic acid, monosodium salt
Sodium, Bisphosphonate Risedronate

Canonical SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.